![molecular formula C21H18N4O6S2 B254682 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a potent inhibitor of a class of enzymes known as cyclin-dependent kinases (CDKs) that play a critical role in regulating cell division and proliferation. In
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves the inhibition of this compound, specifically CDK2, CDK5, and CDK9. This compound play a critical role in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The compound binds to the ATP-binding site of this compound, preventing their activation and subsequent phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects on cancer cells. The compound induces G1 cell cycle arrest, leading to apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is its potency and selectivity for this compound. The compound has shown to be effective at low concentrations, making it a promising candidate for drug development. However, one of the limitations of the compound is its poor solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide. One area of interest is its potential applications in combination therapy with other cancer drugs. The compound has shown synergistic effects with other chemotherapy drugs, such as paclitaxel and cisplatin. Another area of interest is the development of more water-soluble analogs of the compound, which could improve its efficacy and ease of use in lab experiments. Additionally, further studies are needed to explore the compound's potential applications in neurodegenerative diseases and other conditions.
Synthesemethoden
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves several steps, including the condensation of 2-amino-3-chlorobenzoic acid with 2-aminothiophenol to form the benzothiazole intermediate. The intermediate is then reacted with 4-morpholinylsulfonyl chloride to form the sulfonamide group, followed by the coupling with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has been extensively studied for its potential applications in cancer therapy. This compound are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. The compound has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines and suppressing tumor growth in animal models.
Eigenschaften
Molekularformel |
C21H18N4O6S2 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H18N4O6S2/c26-18(12-25-19(27)14-3-1-2-4-15(14)20(25)28)23-21-22-16-6-5-13(11-17(16)32-21)33(29,30)24-7-9-31-10-8-24/h1-6,11H,7-10,12H2,(H,22,23,26) |
InChI-Schlüssel |
OXICUXPTTKSVAQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
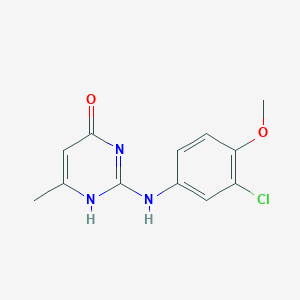
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
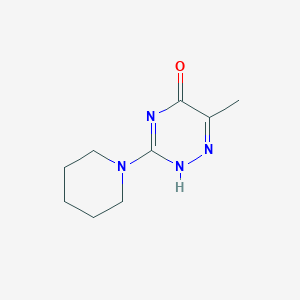
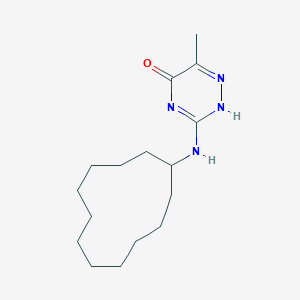


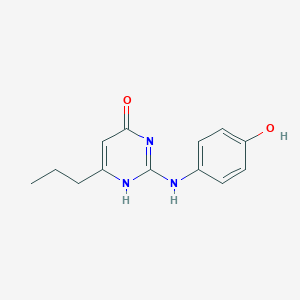
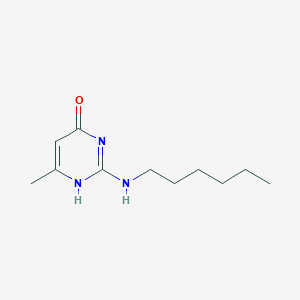
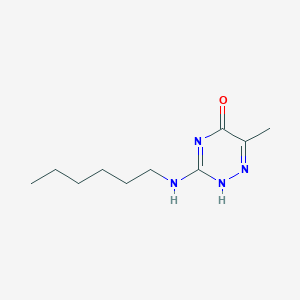
![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)